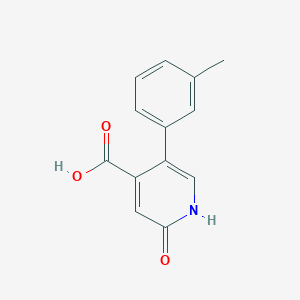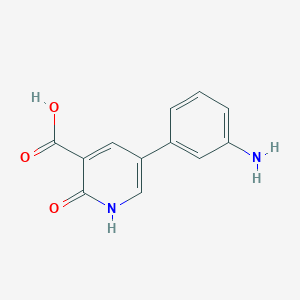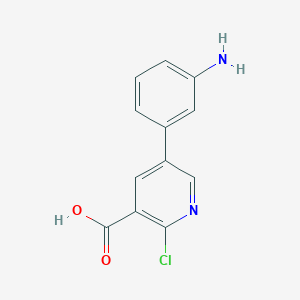
4-(3-Aminophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminophenyl)picolinic acid, or 3-APA, is an organic compound with the molecular formula C9H9NO2. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. It has been widely studied due to its potential applications in a variety of fields, including medicine and biochemistry. In
科学的研究の応用
3-APA has been widely used in scientific research due to its potential applications in a variety of fields. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. It has also been used as a substrate in studies of enzyme kinetics, as a ligand in binding studies, and as a fluorescent probe in studies of protein-protein interactions. In addition, 3-APA has been used in studies of the mechanisms of drug action and as a model compound for the design of new drugs.
作用機序
The mechanism of action of 3-APA is not fully understood. However, it is believed to interact with a variety of proteins and enzymes, resulting in changes in their activity and/or conformation. It is also believed to interact with DNA and RNA, resulting in changes in gene expression. In addition, 3-APA is thought to interact with cell membranes, altering their permeability and thus affecting the uptake and release of various molecules.
Biochemical and Physiological Effects
3-APA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 and glutathione S-transferase. In addition, it has been shown to affect the expression of a number of genes, including those involved in cell proliferation and apoptosis. Furthermore, 3-APA has been shown to have an effect on cell viability and to induce apoptosis in some cell types.
実験室実験の利点と制限
The use of 3-APA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a relatively stable compound and is not toxic, making it safe to handle in the laboratory. However, there are some limitations to its use. For example, its solubility in aqueous solutions is limited, making it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, making it difficult to predict the effects of 3-APA on a given system.
将来の方向性
There are a variety of potential future directions for the use of 3-APA in scientific research. For example, it could be used to study the mechanism of action of various drugs, as well as to design new drugs. In addition, it could be used to study the effects of various environmental toxins on cells and organisms. Furthermore, it could be used to study the effects of various genetic mutations on cellular processes. Finally, it could be used to develop new methods for the synthesis of various compounds, such as pharmaceuticals, dyes, and agrochemicals.
合成法
3-APA can be synthesized from various starting materials, such as 4-aminophenol, picolinic acid, and 1,3-diaminobenzene. The most common method for the synthesis of 3-APA is a three-step reaction sequence involving the condensation of 4-aminophenol with picolinic acid, followed by the oxidation of the resulting amide with hydrogen peroxide and the hydrolysis of the product. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The yield of the reaction is typically around 95%.
特性
IUPAC Name |
4-(3-aminophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)9-4-5-14-11(7-9)12(15)16/h1-7H,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAKULROMLSPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














